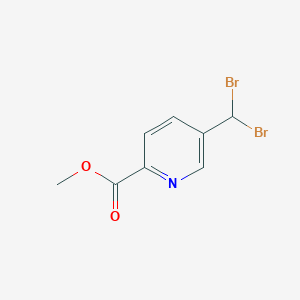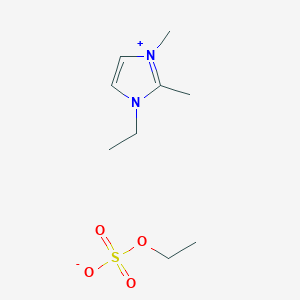
5-(ジブロモメチル)ピコリン酸メチル
概要
説明
Methyl 5-(dibromomethyl)picolinate is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(dibromomethyl)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(dibromomethyl)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Methyl 5-(dibromomethyl)picolinate has several applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
Agricultural Chemistry: It is used in the synthesis of pesticides with insecticidal, fungicidal, or herbicidal activity[][1].
Proteomics Research: The compound is utilized in proteomics research for studying protein interactions and functions.
作用機序
Target of Action
Methyl 5-(dibromomethyl)picolinate is an organic compound It’s known to be used as an important intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
As an intermediate in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of other organic compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in.
Pharmacokinetics
Its physical properties such as boiling point (~3741° C at 760 mmHg) and density (~19 g/cm 3) are predicted . These properties might influence its bioavailability and pharmacokinetics.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the resulting compounds.
Action Environment
Methyl 5-(dibromomethyl)picolinate is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), but insoluble in water . This suggests that its action, efficacy, and stability might be influenced by the solvent environment. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
準備方法
Step 1: Pyridine is reacted with bromomethane to produce 5-(bromomethyl)pyridine.
Step 2: The 5-(bromomethyl)pyridine is then reacted with sodium ethoxide in methanol to yield methyl 5-(bromomethyl)picolinate.
Step 3: Finally, methyl 5-(bromomethyl)picolinate is reacted with bromine in a solution of potassium hydroxide and dimethylformamide to obtain the final product, Methyl 5-(dibromomethyl)picolinate[][1].
化学反応の分析
Methyl 5-(dibromomethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of methyl 5-(bromomethyl)picolinate[][1].
類似化合物との比較
Methyl 5-(dibromomethyl)picolinate can be compared with other similar compounds, such as:
Methyl 5-(bromomethyl)picolinate: This compound has a single bromine atom instead of two, making it less reactive in substitution reactions.
Methyl 5-(chloromethyl)picolinate: The presence of a chlorine atom instead of bromine alters its reactivity and the types of reactions it can undergo[][1].
The uniqueness of Methyl 5-(dibromomethyl)picolinate lies in its dibromomethyl group, which provides distinct reactivity and versatility in various chemical reactions.
特性
IUPAC Name |
methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXBFVONIIQOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599561 | |
| Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55876-83-0 | |
| Record name | 2-Pyridinecarboxylic acid, 5-(dibromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55876-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















